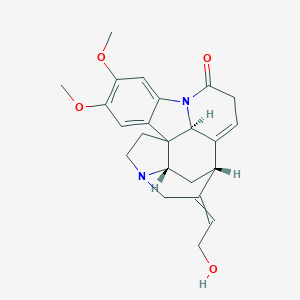![molecular formula C22H22N2O4 B236661 N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide, commonly known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMF is a furan-based compound that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
DMF has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating the antioxidant response. DMF also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in the inflammatory response. These mechanisms of action make DMF a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects, including the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx). DMF also reduces the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). These effects make DMF a potential candidate for the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DMF has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, DMF has limitations such as its high cost and the need for further studies to determine its optimal dosage and efficacy.
Orientations Futures
There are several future directions for DMF research, including its potential applications in the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Further studies are needed to determine the optimal dosage and efficacy of DMF, as well as its potential side effects. DMF may also have potential applications in the field of nanotechnology, as it has been shown to have promising results in the synthesis of gold nanoparticles. Overall, DMF has shown promising results in scientific research, and further studies are needed to explore its full potential.
Conclusion:
DMF is a furan-based compound that has gained significant attention in scientific research due to its potential applications in various fields. DMF has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions. DMF has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, further studies are needed to determine the optimal dosage and efficacy of DMF, as well as its potential side effects. DMF may have potential applications in the treatment of various diseases and in the field of nanotechnology.
Méthodes De Synthèse
DMF can be synthesized through various methods, including the reaction of 2,4-dimethylphenol with acetyl chloride and furan-2-carboxylic acid, followed by the reaction with 2-amino-4-methylphenol. The resulting compound is then purified through recrystallization to obtain DMF in its pure form.
Applications De Recherche Scientifique
DMF has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C22H22N2O4 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
N-[4-[[2-(2,4-dimethylphenoxy)acetyl]amino]-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22N2O4/c1-14-6-9-19(16(3)11-14)28-13-21(25)23-17-7-8-18(15(2)12-17)24-22(26)20-5-4-10-27-20/h4-12H,13H2,1-3H3,(H,23,25)(H,24,26) |
Clé InChI |
QDXXSUGUSRGFSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)

![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)


![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)

![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)